4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

CAS No.: 1185297-31-7

Cat. No.: VC2645231

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185297-31-7 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.75 g/mol |

| IUPAC Name | 4-(2,4-dimethoxyphenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H |

| Standard InChI Key | BKPGWOXLKZUOBV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

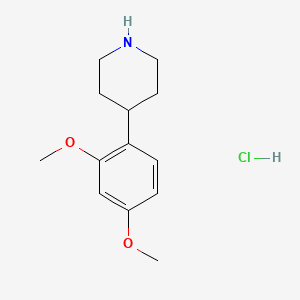

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride consists of a piperidine ring with a 2,4-dimethoxyphenyl group attached at the 4-position. The molecule contains two methoxy groups positioned at the 2- and 4-positions of the phenyl ring, creating a specific electronic distribution that significantly influences the compound's physicochemical properties. The nitrogen atom of the piperidine ring forms a salt with hydrochloric acid, resulting in the hydrochloride form of the compound.

Physical and Chemical Properties

Based on structural similarities with related compounds, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride likely exists as a white crystalline solid with good solubility in polar solvents such as water and methanol, which is characteristic of hydrochloride salt forms. The estimated molecular weight of this compound would be approximately 269.78 g/mol, calculated from its molecular formula C13H20ClNO2 (base form plus HCl).

The compound's three-dimensional conformation can be analyzed using advanced techniques such as X-ray crystallography or NMR spectroscopy, providing detailed insights into bond angles and distances. These structural characteristics are crucial for understanding its potential interactions with biological targets.

Spectroscopic Characteristics

The spectroscopic profile of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride would display distinctive patterns in various analytical techniques:

In 1H NMR spectroscopy, the compound would exhibit characteristic signals for the methoxy groups (typically around 3.7-3.9 ppm), the aromatic protons of the dimethoxyphenyl ring (6.4-7.2 ppm range), and the piperidine ring protons (1.5-3.5 ppm range). The nitrogen-bound proton of the hydrochloride salt would appear as a broad signal in the downfield region.

Mass spectrometry would reveal a molecular ion peak corresponding to the free base (M+) at approximately 233 g/mol, with fragmentation patterns characteristic of the dimethoxyphenyl and piperidine structural components.

Synthesis Methods

Synthetic Routes

Several potential synthetic pathways can be proposed for 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride based on established methods for structurally related compounds:

Via 4-Phenylpiperidine Intermediates

A viable synthetic approach would involve starting with appropriately substituted 4-phenylpiperidine precursors. This methodology would be analogous to the synthesis of 4-(4'-fluorophenyl)-piperidines described in patents, where various substituted phenyl groups can be incorporated at the 4-position of the piperidine ring .

From 2,4-Dimethoxybenzaldehyde

Another potential route would begin with 2,4-dimethoxybenzaldehyde, which could undergo a reductive amination reaction with a suitable piperidine derivative in the presence of reducing agents such as sodium triacetoxyborohydride. This approach parallels the synthesis of 2-(4-Chloro-2-methoxyphenyl)piperidine, with modifications to accommodate the different substitution pattern.

Salt Formation

The final step in the synthesis would involve converting the free base form to the hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, similar to the preparation of paroxetine hydrochloride described in patent literature . This salt formation enhances the compound's stability and solubility properties.

Industrial Production Considerations

For large-scale production of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, several factors would require optimization:

The use of continuous flow reactors and automated systems could significantly enhance the efficiency and yield of the production process. Optimization of reaction parameters including temperature, pressure, solvent selection, and catalyst systems would be crucial for achieving cost-effective manufacturing.

Environmental considerations would also play a role in industrial production, with potential focus on green chemistry principles such as atom economy, reduced solvent usage, and catalytic processes that minimize waste generation.

Chemical Reactivity Profile

Reaction Types

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride would likely participate in various chemical reactions, primarily centered on the piperidine nitrogen and the dimethoxyphenyl substituent:

Nitrogen-Centered Reactions

The piperidine nitrogen, when deprotonated, can serve as a nucleophile in various transformations:

N-acylation reactions with acid chlorides, anhydrides, or activated esters would yield amide derivatives. N-alkylation with alkyl halides or through reductive amination would produce tertiary amine products. The nitrogen could also participate in carbamate formation when reacted with chloroformic esters, analogous to reactions described for related compounds .

Reactions Involving the Dimethoxyphenyl Group

The dimethoxy substituents on the phenyl ring could undergo:

Demethylation reactions under specific conditions (e.g., BBr3 in dichloromethane) to yield hydroxyl groups. The electron-rich aromatic ring would be susceptible to electrophilic aromatic substitution reactions, particularly at positions activated by the methoxy groups. The methoxy groups could potentially be involved in ether cleavage reactions under strongly acidic conditions.

Oxidation and Reduction Pathways

Based on the reactivity of similar compounds, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride could participate in various redox transformations:

Oxidation reactions could target either the piperidine nitrogen (forming N-oxides) or the benzylic position between the piperidine and phenyl rings. Reduction pathways might be limited due to the absence of readily reducible functional groups, although catalytic hydrogenation could potentially affect the aromatic ring under forcing conditions.

Structure-Activity Relationship Analysis

Influence of Substitution Pattern

The specific positioning of the two methoxy groups on the phenyl ring at the 2- and 4-positions creates a distinct electronic environment that differs from other substitution patterns:

Electronic Effects

The 2,4-dimethoxy substitution pattern creates an electron-rich aromatic system with specific electronic distribution. The para-methoxy group (4-position) provides resonance donation primarily to the 1- and 3-positions of the aromatic ring, while the ortho-methoxy group (2-position) contributes both electronic effects and potential steric influences near the point of attachment to the piperidine ring.

Conformational Considerations

The ortho-methoxy group may influence the preferred conformation of the molecule by restricting rotation around the bond connecting the phenyl and piperidine rings. This conformational preference could significantly impact how the molecule interacts with biological targets, as has been observed with other ortho-substituted phenylpiperidines.

Comparison with Related Compounds

When compared to structurally related compounds, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride exhibits distinctive characteristics:

The 2,4-dimethoxy substitution differs from the 4-chloro-2-methoxy pattern in 2-(4-Chloro-2-methoxyphenyl)piperidine, where the electron-withdrawing chloro group would create different electronic properties. The attachment at the 4-position of the piperidine ring contrasts with the 2-position attachment seen in 2-(4-Chloro-2-methoxyphenyl)piperidine, resulting in different spatial orientations of the molecule.

Comparative Analysis

Structural Comparison with Similar Compounds

Table 1 presents a structural comparison between 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and related compounds:

| Compound | Piperidine Substitution Position | Phenyl Ring Substitution | Salt Form | Key Structural Features |

|---|---|---|---|---|

| 4-(2,4-Dimethoxyphenyl)piperidine HCl | 4-position | 2,4-dimethoxy | Hydrochloride | Electron-donating methoxy groups |

| 2-(4-Chloro-2-methoxyphenyl)piperidine | 2-position | 4-chloro, 2-methoxy | Free base | Mixed electron-donating/withdrawing substituents |

| 4-((2,4-Dichlorophenyl)sulfinyl)piperidine HCl | 4-position (via sulfinyl) | 2,4-dichloro | Hydrochloride | Electron-withdrawing chloro groups, sulfinyl linker |

| 4-(4'-Fluorophenyl)piperidine derivatives | 4-position | 4-fluoro | Various | Electron-withdrawing fluoro group |

Physicochemical Properties Comparison

Table 2 provides a comparison of estimated physicochemical properties:

| Compound | Estimated Molecular Weight (g/mol) | Expected Solubility | LogP (estimated) | pKa (estimated) |

|---|---|---|---|---|

| 4-(2,4-Dimethoxyphenyl)piperidine HCl | 269.78 | Soluble in polar solvents | 2.8-3.2 | 8.5-9.0 |

| 2-(4-Chloro-2-methoxyphenyl)piperidine HCl | 262.18 | Soluble in polar solvents | 3.0-3.4 | 8.4-8.9 |

| 4-((2,4-Dichlorophenyl)sulfinyl)piperidine HCl | Higher due to S=O and Cl atoms | Soluble in water and methanol | 3.2-3.7 | 7.8-8.3 |

| Paroxetine HCl (reference) | 365.83 | Soluble in water | 3.6 | 9.9 |

Structure-Activity Relationships

In comparison with fluorophenyl piperidine derivatives described in patent literature, the dimethoxyphenyl substitution might confer different binding characteristics and selectivity profiles . The presence of two methoxy groups provides potential hydrogen bond acceptor sites that could enhance specific target interactions compared to halogenated analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume